molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No. B047367
CAS RN: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Patent
US04164576

Procedure details

43.0 g of 2-amino-4-chlorophenol was dissolved in 500 ml of anhydrous acetone containing 42.0 g of anhydrous potassium carbonate. That mixture was heated to reflux temperature and 23.0 g of ethyl 2,3-dibromopropionate was added dropwise. In three additional portions each, additional ester and carbonate were added to the refluxing mixture until a total of 124 g of carbonate and 85.8 g of ester had been added. The mixture was refluxed for 21 hours. Solids were filtered from the mixture and washed with acetone. The filtrate was stripped of solvent and the residue was taken up in water. The water solution was extracted with ether. The ether extract was dried (MgSO4) and the solvent was stripped. The residue was eluted through a silica gel column using Solvent No. 3, the solvent was stripped and the residue was recrystallized from ethanol, then from ether to give ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (3A), as white crystals, mp; 85.5°-86.5° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
124 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
85.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH:11]([CH2:17]Br)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-]>CC(C)=O.C(=O)([O-])[O-].[K+].[K+]>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:17][NH:1][C:2]=2[CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
124 g
Type
reactant
Smiles
C([O-])([O-])=O
Name
ester
Quantity
85.8 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
That mixture was heated
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
had been added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 21 hours
Duration
21 h
FILTRATION
Type
FILTRATION
Details
Solids were filtered from the mixture
WASH
Type
WASH
Details
washed with acetone
EXTRACTION
Type
EXTRACTION
Details
The water solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
WASH
Type
WASH
Details
The residue was eluted through a silica gel column
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(NCC(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.